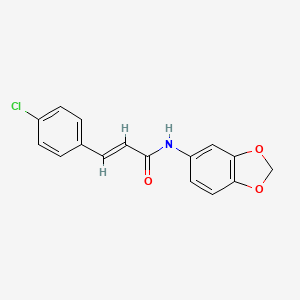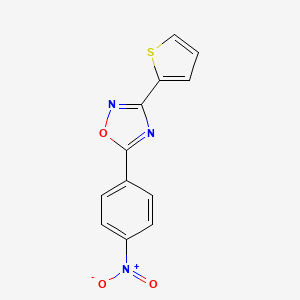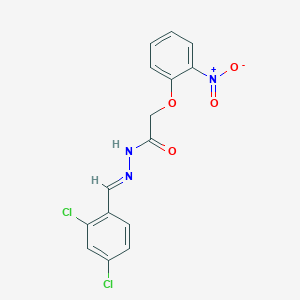![molecular formula C20H23NO4 B5505014 (3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)
(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for "(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol" were not directly found, research on similar compounds, such as those involving cyclopropylamino and methoxyphenyl groups, often involves complex organic synthesis techniques. For example, the synthesis of related compounds like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one highlights the use of multicomponent reactions for constructing complex molecules with cyclopropyl and methoxyphenyl components (Sydorenko et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds like "(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol" can be complex, involving stereocenters and various functional groups. X-ray diffraction (XRD) and spectroscopic methods such as FT-IR, 1H, and 13C NMR are pivotal in elucidating the molecular structure. For instance, the structural analysis of similar compounds has been conducted using these techniques to determine their crystal and molecular structure, providing insights into their geometric and electronic configurations (Rahmani et al., 2017).
Chemical Reactions and Properties
Chemical properties of compounds like "(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol" may include reactivity towards nucleophilic or electrophilic attack, depending on the functional groups present. The cyclopropyl group, for instance, can influence the compound's reactivity in cycloaddition reactions, as seen in studies involving cyclopropylideneacetic acids (Huang & Zhou, 2002).
Aplicaciones Científicas De Investigación
Chemical Structure and Affinity
Research on similar compounds has shown that the structural modifications of pyrrolidines and related chemical structures significantly affect their affinity for biological receptors. For instance, studies on various esters and derivatives of hydroxymethylpyrrolidines and piperidines have demonstrated their high affinity for postganglionic acetylcholine receptors, indicating the potential of structural analogs in modulating receptor interactions (Abramson et al., 1974).
Synthesis and Cytotoxic Evaluation
The synthesis and evaluation of cytotoxic activities of pyrrolidinone derivatives highlight the significance of these compounds in medicinal chemistry, particularly in their potential application against leukemia cells. One study synthesized a series of 3-methylenepyrrolidin-2-ones and tested them against leukemia cells, indicating the value of such structures in developing anticancer agents (Janecki et al., 2005).
Pharmacological Profiles
The pharmacological investigation of structurally similar compounds, such as (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, has revealed their potent antagonistic activity on serotonin receptors. This study provides insights into the therapeutic potential of these compounds in inhibiting platelet aggregation and their selectivity towards 5-HT2A receptors, demonstrating their applicability in cardiovascular and psychiatric disorders (Ogawa et al., 2002).
Analgesic Agents
The exploration of 1-aryl-3-azabicyclo[3.1.0]hexanes and their analgesic properties points towards the potential of cyclopropyl and pyrrolidine derivatives in pain management. These studies not only discuss the synthesis of such compounds but also their efficacy in analgesic assays, indicating their relevance in developing non-narcotic pain relievers (Epstein et al., 1981).
Neuroprotective Properties
Selective activation of metabotropic glutamate receptors by compounds like aminopyrrolidine-2R,4R-dicarboxylated demonstrates the neuroprotective potential of structurally related pyrrolidines. This research suggests that activating specific glutamate receptor subtypes can protect neurons against excitotoxicity, offering a pathway for therapeutic intervention in neurodegenerative diseases (Battaglia et al., 1998).
Propiedades
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[5-(3-methoxyphenyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-11-21(12-20(13,23)15-6-7-15)19(22)18-9-8-17(25-18)14-4-3-5-16(10-14)24-2/h3-5,8-10,13,15,23H,6-7,11-12H2,1-2H3/t13-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNMPJFAXPDYLA-XCLFUZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)
![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)
![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)
![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)
![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)
![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)